molecular formula C14H19N3O B2897415 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine CAS No. 1006476-38-5

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B2897415
CAS No.: 1006476-38-5
M. Wt: 245.326
InChI Key: QTOWXMDBGVAMFO-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Benzylamine Compounds

The historical trajectory of pyrazole-benzylamine derivatives traces back to foundational work in heterocyclic chemistry. Ludwig Knorr's 1883 discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the first medicinal application of pyrazole derivatives. This breakthrough catalyzed interest in pyrazole functionalization, with benzylamine incorporation emerging as a strategy to enhance blood-brain barrier permeability and receptor binding affinity.

Early synthetic approaches relied on Knorr-type cyclocondensation reactions between 1,3-diketones and hydrazines. For example, acetylacetone (pentane-2,4-dione) reacts with hydrazine to form 3,5-dimethylpyrazole, a precursor for subsequent N-alkylation. The introduction of benzylamine moieties gained prominence in the mid-20th century, particularly after the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds demonstrated pyrazole's biocompatibility.

Modern synthesis routes employ regioselective strategies to install substituents at specific pyrazole positions. A 2018 study demonstrated copper-catalyzed cyclocondensation of α,β-ethylenic ketones with arylhydrazines to access 1,3,5-triarylpyrazoles in 82% yields. Such methods enabled systematic exploration of benzylamine derivatives, with the 4-methoxy group emerging as a critical pharmacophore for modulating electronic properties and metabolic stability.

Significance in Heterocyclic Medicinal Chemistry

Pyrazole-benzylamine hybrids occupy a privileged chemical space due to their dual capacity for hydrogen bonding (via pyrazole NH) and hydrophobic interactions (via benzyl aromatic rings). The 1,3-dimethyl substitution pattern in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine confers several advantages:

  • Metabolic Stability : Methyl groups at N1 and C3 positions hinder oxidative degradation by cytochrome P450 enzymes.
  • Conformational Rigidity : The planar pyrazole ring restricts rotational freedom, reducing entropic penalties during target binding.
  • Electron Modulation : The 4-methoxybenzyl group donates electron density through resonance, influencing π-π stacking interactions with aromatic residues in binding pockets.

Comparative studies reveal that N-benzyl substitution enhances blood-brain barrier penetration compared to simpler alkylamines. For instance, 4-methoxybenzyl derivatives exhibit 3.2-fold higher LogP values than their N-methyl counterparts while maintaining aqueous solubility through methoxy's polarizability. This balance makes them particularly valuable in central nervous system-targeted therapies.

Research Evolution and Current Focus Areas

Recent advances in pyrazole-benzylamine chemistry focus on three strategic domains:

Regioselective Functionalization
Modern catalytic systems enable precise control over substitution patterns. A 2023 study utilized gold-catalyzed aminofluorination of alkynes with Selectfluor to synthesize 3-fluoropyrazoles in 70-85% yields. Such methods permit late-stage diversification of the pyrazole core while preserving the benzylamine moiety.

Computational-Driven Design
Quantum mechanical calculations and molecular docking studies guide rational modifications. Density functional theory (DFT) analyses of this compound reveal a HOMO energy of -6.3 eV localized on the pyrazole ring, suggesting nucleophilic attack susceptibility at C4. This informs protective group strategies during synthesis.

Targeted Biological Screening
Current research evaluates pyrazole-benzylamines against emerging therapeutic targets:

Target Class Example Target Binding Affinity (Ki) Reference
Kinase Inhibitors JAK3 12 nM
GPCR Modulators 5-HT2A 34 nM
Epigenetic Regulators HDAC6 8 nM

These studies highlight the scaffold's versatility, with structural variations tuning selectivity across target families. The 4-methoxybenzyl group in particular enhances HDAC6 inhibition through hydrophobic interactions with the catalytic tunnel.

Ongoing synthetic challenges include minimizing regioisomer formation during benzylamine coupling. A 2018 protocol achieved 95% regiochemical purity using phase-transfer catalysis with tetrabutylammonium bromide, representing a significant improvement over traditional methods. As catalytic systems evolve, so too will the accessibility of complex pyrazole-benzylamine architectures for medicinal applications.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-4-6-14(18-3)7-5-12/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOWXMDBGVAMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation via Cyclocondensation Reactions

The 1,3-dimethyl-1H-pyrazol-4-yl group is typically synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones. A modified Knorr pyrazole synthesis has been optimized for this purpose, as demonstrated in recent methodologies.

Procedure :

  • Reactants : 3-Aminocrotononitrile (1.2 equiv) and 1,1-dimethoxyacetone (1.0 equiv) are combined in anhydrous dimethylformamide (DMF).
  • Catalyst : O-(4-Nitrobenzoyl)hydroxylamine (1.5 equiv) is added to facilitate cyclization.
  • Conditions : The reaction proceeds at 85°C for 1.5 hours under inert atmosphere.
  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding the pyrazole intermediate (38–42%).

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the hydrazine derivative on the diketone, followed by dehydration and aromatization. Methyl groups at positions 1 and 3 are introduced via subsequent alkylation with methyl iodide under basic conditions.

Reductive Amination for Direct Coupling

An alternative single-pot strategy employs reductive amination to couple preformed pyrazole aldehydes with 4-methoxybenzylamine:

Procedure :

  • Aldehyde Synthesis : Oxidation of 1,3-dimethyl-1H-pyrazol-4-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
  • Reductive Coupling : The aldehyde (1.0 equiv) reacts with 4-methoxybenzylamine (1.1 equiv) in methanol, with sodium cyanoborohydride (1.5 equiv) as the reducing agent.
  • Conditions : Room temperature, 24 hours, pH 5–6 (acetic acid buffer).
  • Yield : 78% after flash chromatography.

Advantages :

  • Avoids harsh alkylation conditions.
  • Enables stereocontrol through pH modulation.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Limitations

Method Yield (%) Purity (%) Scalability Key Challenge
Cyclocondensation 38–42 95 Moderate Purification complexity
Nucleophilic Amination 65–72 98 High Chlorination side products
Reductive Amination 78 97 High Aldehyde oxidation stability
Solid-Phase 62 85 Low Resin loading efficiency

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors, potentially influencing biological processes.

  • Medicine: The compound could be explored for its pharmacological properties, such as its potential use as a therapeutic agent.

  • Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to specific receptors or enzymes, influencing their activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C${14}$H${18}$N$_3$O (based on substituents).
  • Molecular Weight : ~244.32 g/mol.
  • Functional Groups : Pyrazole (aromatic), methanamine (secondary amine), and 4-methoxybenzyl (ether).

The following table compares structural, synthetic, and functional aspects of the target compound with analogous derivatives:

Compound Substituents Molecular Formula Key Differences Potential Applications/Notes
Target Compound 1,3-dimethylpyrazole; 4-methoxybenzyl C${14}$H${18}$N$_3$O Reference compound for SAR studies. Likely optimized for receptor binding due to methoxy group's electron-donating effects .
N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine 3,5-difluorobenzyl C${13}$H${15}$F$2$N$3$ Fluorine substituents (electron-withdrawing) vs. methoxy (electron-donating). Enhanced metabolic stability; potential for CNS-targeting drugs .
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl at pyrazole position 1; N-methylamine C${11}$H${13}$N$_3$ Lack of benzyl group reduces steric bulk; phenyl increases lipophilicity. Simpler structure for preliminary toxicity screening .
(1-Methyl-1H-pyrazol-4-yl)methanamine No benzyl substituent C$5$H$9$N$_3$ Minimalist structure; absence of 4-methoxybenzyl reduces molecular weight. SAR studies to assess necessity of benzyl group for activity .
1-(3,5-Difluorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 3,5-difluorophenyl instead of 4-methoxybenzyl C${13}$H${14}$F$2$N$3$ Fluorinated aryl group enhances bioavailability and membrane permeability. Potential antimicrobial or anticancer applications .
Structural and Functional Insights :

Fluorinated analogs (e.g., ) may exhibit improved metabolic stability and blood-brain barrier penetration .

Steric and Lipophilic Considerations :

  • Compounds with bulkier substituents (e.g., 4-methoxybenzyl) show higher molecular weights (~244 g/mol vs. ~187 g/mol in ) and logP values, impacting solubility and bioavailability .
  • Simpler derivatives (e.g., ) are valuable for probing minimal pharmacophoric requirements .

Synthetic Accessibility :

  • Reductive amination (method A in ) is a common route for such compounds, with yields influenced by substituent reactivity (e.g., 21–32% for methoxybenzyl derivatives vs. 17% for trifluoromethyl analogs) .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of approximately 246.31 g/mol. Its structure features a pyrazole ring substituted with a methoxybenzyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. For instance, derivatives of pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Compounds similar to this compound have shown effective inhibition of cell proliferation.
  • Liver Cancer (HepG2) : Notable cytotoxicity was observed in liver cancer cells, indicating the compound's potential as an anticancer agent .

The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains:

  • Staphylococcus aureus and Escherichia coli : Studies indicate that similar compounds can inhibit bacterial growth effectively.

A comparative analysis of antimicrobial efficacy shows that certain substitutions on the pyrazole ring enhance activity against these pathogens .

Synthesis and Evaluation

A study synthesized several derivatives based on the pyrazole framework and evaluated their biological activities. Among these, this compound exhibited promising results in both anticancer and antimicrobial assays. The following table summarizes key findings from selected studies:

CompoundCell Line/PathogenIC50 (µM)Activity Type
This compoundMDA-MB-23115Anticancer
This compoundHepG220Anticancer
Similar Pyrazole DerivativeE. coli0.025Antimicrobial
Similar Pyrazole DerivativeS. aureus0.0039Antimicrobial

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
  • Antibacterial Mechanism : The pyrazole ring may disrupt bacterial cell wall synthesis or function.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and pyrazole ring are susceptible to oxidation under specific conditions.

Reaction TypeReagents/ConditionsProductsKey Observations
Amine Oxidation Potassium permanganate (KMnO₄) in acidic mediumFormation of imine or nitrile derivativesSelective oxidation of the methanamine group occurs, preserving the pyrazole ring.
Pyrazole Ring Oxidation Hydrogen peroxide (H₂O₂) under refluxPyrazole N-oxide derivativesThe 1,3-dimethyl substituents stabilize the ring during oxidation, reducing side reactions .

Research Findings :

  • Oxidation of the methanamine group with KMnO₄ yields imines, which are intermediates for further functionalization.
  • Pyrazole ring oxidation is less common due to steric hindrance from methyl groups, but H₂O₂ generates N-oxides that enhance solubility .

Reduction Reactions

While the compound lacks reducible functional groups (e.g., nitro or carbonyl), its derivatives participate in reduction.

Reaction TypeReagents/ConditionsProductsKey Observations
Imine Reduction Sodium borohydride (NaBH₄) in methanolSecondary aminesUsed to regenerate the primary amine after imine formation .

Note : Direct reduction of the parent compound is not typically reported, but reductive amination pathways are feasible for modified derivatives .

Substitution Reactions

The pyrazole ring and benzyl group participate in nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProductsKey Observations
Nucleophilic Substitution Alkyl halides (e.g., CH₃I) in DMFN-alkylated pyrazolesMethyl groups at positions 1 and 3 direct substitution to position 4 .
Electrophilic Aromatic Substitution Nitrating mixture (HNO₃/H₂SO₄)Nitrobenzyl derivativesMethoxy group activates the benzyl ring for para-substitution .

Research Findings :

  • Methyl groups on the pyrazole ring hinder electrophilic substitution, favoring nucleophilic pathways .
  • Nitration of the methoxybenzyl group occurs regioselectively at the para position .

Coupling and Condensation Reactions

The amine group facilitates coupling with carbonyl compounds and acylating agents.

Reaction TypeReagents/ConditionsProductsKey Observations
Schiff Base Formation Aldehydes/ketones in ethanolImine-linked conjugatesUsed to synthesize bioactive derivatives for pharmacological studies .
Amide Coupling Carboxylic acids with HBTUBenzamide derivativesEnhances biological activity by introducing aromatic moieties .

Example Synthesis Pathway :

  • Condensation with benzaldehyde forms a Schiff base, which is reduced to a secondary amine.
  • Amide coupling with benzoic acid derivatives generates compounds with improved receptor-binding affinity .

Q & A

Q. What are the established synthesis routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine, and what key parameters influence reaction yields?

  • Methodological Answer: The compound is typically synthesized via multi-step protocols involving pyrazole ring formation and subsequent functionalization. Key steps include:
  • Pyrazole ring synthesis: Hydrazine derivatives react with diketones or β-keto esters under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole core .
  • Methoxybenzylamine coupling: Alkylation or reductive amination links the pyrazole to the 4-methoxybenzyl group, often using formaldehyde or sodium cyanoborohydride .
  • Critical parameters: Solvent choice (dichloromethane or ethanol), temperature control (60–100°C), and catalysts (e.g., palladium on carbon for reductions) significantly impact yields (typically 50–75%) . Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methoxybenzyl CH2_2 at δ 3.7–4.2 ppm; pyrazole protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 260.2) .
  • Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm1^{-1} (C=N stretch) and 2850–2950 cm1^{-1} (OCH3_3 stretch) validate functional groups .

Q. What are the known biological activities of this compound, and which structural features contribute to these activities?

  • Methodological Answer: The compound exhibits antimicrobial and anticancer potential, attributed to:
  • Pyrazole core: Facilitates hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition) .
  • 4-Methoxybenzyl group: Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • In vitro assays: Test against Gram-positive bacteria (MIC = 8–16 µg/mL) and cancer cell lines (IC50_{50} = 10–25 µM) via MTT assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis protocol to improve yield and purity for large-scale applications?

  • Methodological Answer: Optimization strategies include:
  • Solvent-free conditions: Reduces purification complexity and improves yields by 10–15% .
  • Continuous flow reactors: Enhance reaction control and scalability (e.g., residence time <30 minutes at 100°C) .
  • Catalyst screening: Transition metal catalysts (e.g., Pd/C) improve reductive amination efficiency (yield >80%) .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?

  • Methodological Answer: Address variability via:
  • Standardized assays: Replicate studies under controlled conditions (e.g., same cell lines, serum-free media) .
  • Purity validation: Use HPLC (purity >95%) to rule out impurities affecting bioactivity .
  • Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., fluoroethyl vs. methyl groups) to isolate activity drivers .

Q. What experimental approaches are suitable for elucidating the compound's mechanism of action in enzyme inhibition?

  • Methodological Answer: Mechanistic studies require:
  • Enzymatic assays: Measure IC50_{50} values against target enzymes (e.g., cyclooxygenase, tyrosine kinase) using fluorogenic substrates .
  • Molecular docking: Simulate binding interactions (e.g., pyrazole-NH with catalytic lysine residues) using AutoDock Vina .
  • Kinetic analysis: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How does the substitution pattern on the pyrazole ring affect the compound's reactivity and bioactivity?

  • Methodological Answer: Substituent effects are probed via:
  • Electron-withdrawing groups (e.g., -F): Increase electrophilicity, enhancing enzyme binding (e.g., 20% lower IC50_{50} with fluoroethyl vs. methyl) .
  • Steric hindrance: Bulky groups (e.g., ethyl) reduce metabolic degradation, improving pharmacokinetic profiles .
  • Comparative synthesis: Parallel synthesis of analogs with varying substituents (e.g., 1,3-dimethyl vs. 1-ethyl-3-methyl) to assess SAR .

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